Retinyl Propionate-d3 Retinyl Propionate-d3
Brand Name: Vulcanchem
CAS No.: 1795139-60-4
VCID: VC0132006
InChI: InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+/i1D3
SMILES: CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Molecular Formula: C23H34O2
Molecular Weight: 345.541

Retinyl Propionate-d3

CAS No.: 1795139-60-4

Cat. No.: VC0132006

Molecular Formula: C23H34O2

Molecular Weight: 345.541

* For research use only. Not for human or veterinary use.

Retinyl Propionate-d3 - 1795139-60-4

Specification

CAS No. 1795139-60-4
Molecular Formula C23H34O2
Molecular Weight 345.541
IUPAC Name [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 3,3,3-trideuteriopropanoate
Standard InChI InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+/i1D3
Standard InChI Key SFRPDSKECHTFQA-OUSJYPLJSA-N
SMILES CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Introduction

Chemical Structure and Properties

Retinyl propionate-d3 has the following chemical identifiers and properties:

PropertyValue
Chemical Nameall-trans-Retinol Propionate-d3
CAS Number1795139-60-4
Molecular FormulaC23H31D3O2
Molecular Weight345.53
Alternative Names15-Retinol Propanoate-d3, Retinol propionate-d3, Vitamin A Propionate-d3
Physical StateTypically supplied as a solid or in solution

The deuteration pattern is specifically designed to maintain the compound's biological activity while providing a distinct mass signature that can be detected using mass spectrometry techniques. This allows researchers to differentiate between administered retinyl propionate-d3 and endogenous vitamin A compounds in biological samples .

Applications in Vitamin A Research

Metabolism and Distribution Studies

Retinyl propionate-d3 serves as an invaluable tool in research investigating vitamin A metabolism and distribution. In studies similar to those conducted with other deuterated vitamin A compounds, researchers can administer retinyl propionate-d3 and track its conversion, absorption, and distribution throughout various body tissues .

A notable application is in determining how quickly retinal vitamin A pools exchange with newly ingested vitamin A. Research using deuterated vitamin A compounds has demonstrated that vitamin A in the retina is rapidly replaced with newly ingested vitamin A, with plasma and retinal vitamin A pools existing in equilibrium .

Table 2 below shows comparative data on vitamin A uptake in various tissues over time, based on studies using deuterated vitamin A compounds:

Tissue vitamin A2-weeks4-weeks
Neuroretina Retinaldehyde82±7%94±2%
Retinal Epithelium Esters70±4%74±2%
Retinal Epithelium Retinaldehyde77±7%86±3%
Plasma Retinol84±2%86±3%
Liver Esters57±6%67±4%
Liver Retinol62±6%74±3%
Kidney Esters68±9%79±3%
Kidney Retinol45±5%42±13%

This data represents the percentage of deuterated vitamin A in selected tissues after administration of deuterated vitamin A compounds, illustrating how such compounds distribute throughout the body over time .

Pharmacokinetic Research Applications

Retinyl propionate-d3 is particularly valuable in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion (ADME) of vitamin A compounds is essential. The deuterium labeling enables researchers to distinguish between endogenous and exogenous vitamin A, providing accurate measurements of how the compound behaves in biological systems .

In a study utilizing deuterated retinol compounds, researchers found that the deuterated-retinol-dilution technique could detect changes in total body stores of vitamin A in response to different daily vitamin A supplements. This methodology has potential applications for retinyl propionate-d3 research as well .

Comparison with Non-deuterated Retinyl Propionate

Understanding the differences between retinyl propionate-d3 and its non-deuterated counterpart is essential for appreciating its research applications:

PropertyRetinyl PropionateRetinyl Propionate-d3
Molecular FormulaC23H34O2C23H31D3O2
Molecular Weight342.51345.53
CAS Number7069-42-31795139-60-4
Primary UseCosmetic, pharmaceuticalResearch, analytical reference
AdvantageEstablished safety profileTraceable in biological systems
CostLowerHigher (specialized synthesis)

Interaction with Biological Systems

Metabolism Pathway Similarities

Retinyl propionate-d3 is expected to follow similar metabolic pathways as regular retinyl propionate and other vitamin A esters. The typical metabolism of vitamin A esters involves:

  • Hydrolysis of the ester bond by enzymes such as pancreatic triglyceride lipase (PTL) or carboxyl ester lipase (CEL)

  • Conversion of retinol to retinal by retinol dehydrogenases

  • Oxidation of retinal to retinoic acid by retinal dehydrogenases

  • Binding of retinoic acid to nuclear receptors (RAR and RXR) to influence gene expression

The deuterium labeling is designed to minimally impact these metabolic processes while providing a distinct mass signature for analytical detection.

Interaction with Nuclear Receptors

An important aspect of vitamin A compounds is their ability to interact with nuclear receptors, particularly retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors exist as heterodimers or homodimers and regulate gene expression when activated by vitamin A metabolites.

Interestingly, RXRs can also heterodimerize with other nuclear receptors, including the vitamin D3 receptor and thyroid hormone receptor. The binding of retinoic acid to the RXR receptor can activate pathways mediated by these partner receptors, demonstrating the complex interplay between vitamin A and other hormonal systems .

Research Findings and Future Directions

Current research using deuterated vitamin A compounds has yielded several important findings that may be applicable to studies utilizing retinyl propionate-d3:

  • Rapid replacement of retinal vitamin A pools with newly ingested vitamin A, with plasma and retinal vitamin A pools existing in equilibrium

  • Potential use of deuterated vitamin A to prevent vitamin A dimerization, offering a possible approach to combat forms of retinal degeneration

  • The ability to accurately track vitamin A metabolism and distribution through deuterium labeling

Future research directions may include investigating the specific advantages of retinyl propionate-d3 over other deuterated vitamin A compounds, its potential therapeutic applications, and further refinement of analytical methods for detecting and quantifying the compound in biological samples.

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